Product packaging for L-Allono-1,4-lactone(Cat. No.:CAS No. 78184-43-7)

L-Allono-1,4-lactone

Cat. No.: B117819
CAS No.: 78184-43-7
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-QTBDOELSSA-N
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Description

Contextualization within Aldonolactone Chemistry

Aldonolactones are cyclic esters that form from the corresponding aldonic acids. google.com Aldonic acids are sugar acids derived from an aldose carbohydrate where the aldehyde group at one end of the molecule has been oxidized to a carboxylic acid. google.com The formation of the lactone occurs through an intramolecular esterification, a dehydrative cyclization, which can be prompted by heating. google.com

These lactones can exist in different ring sizes, but the five-membered γ-lactone (1,4-lactone) is typically the major and more stable product, especially at higher temperatures, compared to the six-membered δ-lactone (1,5-lactone). google.com L-Allono-1,4-lactone is specifically the γ-lactone derived from L-allonic acid. google.com The study of aldonolactones, including their reactions with reagents like hydriodic acid, provides insight into their chemical behavior and interconversions. cdnsciencepub.comcdnsciencepub.com

Table 2: Examples of Aldonic Acids and their Corresponding 1,4-Lactones

Aldonic Acid Corresponding 1,4-Lactone (γ-lactone)
D-Allonic acid D-Allono-1,4-lactone
L-Allonic acid This compound
D-Gluconic acid D-Glucono-1,4-lactone
D-Mannonic acid D-Mannono-1,4-lactone
D-Galactonic acid D-Galactono-1,4-lactone
D-Ribonic acid D-Ribono-1,4-lactone
D-Xylonic acid D-Xylono-1,4-lactone
L-Gulonic acid L-Gulono-1,4-lactone

Source: google.com

Significance as a Chiral Building Block in Synthetic Organic Chemistry

Lactones derived from renewable carbohydrate resources are recognized as highly functionalized molecules that serve as valuable synthetic intermediates and chiral starting materials. google.com The inherent chirality of these sugar-derived lactones makes them ideal for the stereocontrolled synthesis of complex organic molecules.

The synthesis of this compound itself has been a subject of research. One efficient method involves a five-step process starting from 2,3:5,6-di-O-isopropylidene-d-mannono-1,4-lactone. x-mol.comacs.org A key feature of this synthesis is a one-pot "double inversion" procedure at the C-4 and C-5 stereocenters of the starting D-mannono-1,4-lactone to yield the target L-allono configuration. x-mol.comresearchgate.net Such synthetic routes are crucial for producing enantiomerically pure carbohydrate scaffolds for further chemical exploration. researchgate.net Its utility is further demonstrated in reactions with ethyl isocyanoacetate, where, depending on the base used, it can form oxazole (B20620) derivatives, showcasing its role in constructing complex heterocyclic systems. rsc.org

Role in Glycobiology Research

This compound is classified as a biochemical reagent specifically used for research in glycobiology. medchemexpress.commedchemexpress.comchembk.com Glycobiology is a field dedicated to studying the structure, synthesis, function, and evolution of glycans (sugars) and their roles in biological systems. medchemexpress.commedchemexpress.comchembk.com This area of study connects carbohydrate chemistry with enzymology, protein-glycan interactions, and broader biological and biomedical questions. medchemexpress.commedchemexpress.com

Within this context, this compound can be used as a tool to probe enzymatic processes. For instance, it has been identified as a potential target molecule for glycosidase inhibitors. biosynth.com The inhibitory action may arise from its ability to form hydrogen bonds within the active site of an enzyme, thereby blocking the normal processing of carbohydrate substrates. biosynth.com Aldonolactone oxidoreductases, enzymes that catalyze the terminal step in ascorbate (B8700270) biosynthesis in various organisms, act on specific aldonolactone substrates, highlighting the importance of these compounds in understanding fundamental biochemical pathways. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O6 B117819 L-Allono-1,4-lactone CAS No. 78184-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-QTBDOELSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318806
Record name L-Allonic acid, γ-lactone
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78184-43-7
Record name L-Allonic acid, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78184-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Allonic acid, γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for L Allono 1,4 Lactone and Its Derivatives

Classical and Contemporary Synthetic Routes to L-Allono-1,4-lactone

Synthesis from L-Allonic Acid Precursors

The most direct chemical route to this compound is the intramolecular esterification of its corresponding open-chain carboxylic acid, L-allonic acid. This process, known as lactonization, is a common reaction for γ-hydroxy acids. In aqueous solutions, aldonic acids like L-allonic acid exist in equilibrium with their corresponding γ- and δ-lactones. researchgate.net

The formation of the thermodynamically stable five-membered γ-lactone (1,4-lactone) is often favored and can be promoted by acidic conditions. researchgate.net The general mechanism involves the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group at the C4 position. Subsequent dehydration leads to the formation of the cyclic ester, this compound. While this reaction can occur spontaneously, it can also be facilitated by heating or the use of dehydrating agents.

PrecursorProductConditions
L-Allonic AcidThis compoundAcidic aqueous solution, heat

Derivatization from D-Mannono-1,4-lactone via Stereochemical Inversion

A more intricate but synthetically valuable approach to this compound involves the derivatization of the readily available D-Mannono-1,4-lactone through stereochemical inversion. Since L-allose is the C3 epimer of D-allose and L-sugars are the enantiomers of D-sugars, a synthetic route from a D-sugar to an L-sugar requires inversion of all stereocenters. However, a more practical approach can involve a series of inversions at specific stereocenters of a more accessible sugar like D-mannose.

One potential pathway involves the C-5 and C-4 epimerization of a D-mannose derivative to yield an L-allose precursor. nih.gov This multi-step synthesis would begin with the appropriate protection of the hydroxyl groups of D-mannose, followed by a sequence of reactions to invert the stereochemistry at the C-5 and C-4 positions. Once the L-allose skeleton is established, oxidation of the anomeric carbon to a carboxylic acid would yield L-allonic acid, which can then be induced to form this compound as described in the previous section.

A summary of a potential synthetic sequence is outlined below:

Starting MaterialKey IntermediatesTarget Product
D-MannoseProtected D-mannose, L-gulose derivative, L-allose derivative, L-allonic acidThis compound

This approach highlights the power of stereochemical manipulation in carbohydrate chemistry to access rare sugars and their derivatives from more common ones.

Enzymatic Approaches to this compound and Related Lactones

Biocatalysis offers a green and highly selective alternative to classical chemical synthesis for the production of lactones. nih.gov Enzymatic approaches to this compound could potentially involve two main strategies: the oxidation of a suitable precursor or the reduction of a keto acid.

One plausible enzymatic route is the oxidation of L-allose, catalyzed by an appropriate oxidase. For instance, glucose oxidase is known to catalyze the oxidation of D-glucose to D-glucono-1,5-lactone, which then hydrolyzes to gluconic acid. researchgate.net A similar enzyme with specificity for L-allose could catalyze its conversion to this compound.

Another enzymatic strategy could involve the stereoselective reduction of a 4-keto-L-hexonic acid derivative. Carbonyl reductases have been successfully engineered for the stereoselective synthesis of chiral δ-lactones. rsc.org A similar approach could be envisioned for the synthesis of γ-lactones like this compound, where a specific carbonyl reductase would reduce the keto group at the C4 position with the desired stereochemistry, followed by spontaneous or enzyme-catalyzed lactonization.

Enzymatic StrategyEnzyme ClassSubstrateProduct
OxidationOxidaseL-AlloseThis compound
ReductionCarbonyl Reductase4-keto-L-hexonic acidThis compound

Synthesis of C-Branched this compound Derivatives

Kiliani Reaction-Derived Synthetic Strategies

The Kiliani-Fischer synthesis is a classical method in carbohydrate chemistry for elongating the carbon chain of an aldose by one carbon atom. wikipedia.orgchemeurope.comchemistrysteps.com This reaction proceeds through the formation of a cyanohydrin, which is then hydrolyzed to a carboxylic acid and subsequently reduced to a new, longer-chain aldose. This methodology can be adapted to synthesize C-branched sugar lactones.

To synthesize a C-branched this compound derivative, one could start with an appropriate L-tetrose. The Kiliani-Fischer synthesis would introduce a cyano group at the C1 position, which upon hydrolysis would yield two epimeric L-pentonic acids. These can then be lactonized to the corresponding L-pentono-1,4-lactones. Further functionalization of the newly introduced carboxyl group would lead to C-branched derivatives.

Alternatively, a modified Kiliani approach could be employed on a protected L-allose derivative where the aldehyde is accessible. The addition of a cyanide nucleophile, followed by hydrolysis, would generate a mixture of two epimeric C-branched L-allonic acid derivatives, which could then be lactonized.

Stereocontrol in C-Branched Lactone Synthesis

A key challenge in the Kiliani-Fischer synthesis and related C-C bond-forming reactions on sugars is the control of stereochemistry at the newly formed chiral center. wikipedia.org The nucleophilic attack of the cyanide ion on the aldehyde carbonyl group can occur from either face, leading to a mixture of two diastereomers (epimers). chemistrysteps.com

Achieving stereocontrol in the synthesis of C-branched lactones derived from this method can be approached in several ways:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the starting sugar can influence the direction of nucleophilic attack, favoring the formation of one diastereomer over the other.

Catalyst-Controlled Reactions: Modern synthetic methods increasingly rely on chiral catalysts to direct the stereochemical outcome of reactions. nih.gov A catalyst could potentially be used to control the addition of the nucleophile in a modified Kiliani-type reaction.

Substrate Control: The existing stereocenters in the sugar molecule can exert a degree of stereocontrol, a phenomenon known as substrate-controlled diastereoselectivity. The relative energies of the transition states leading to the two different diastereomers will determine the product ratio. Careful selection of protecting groups and reaction conditions can sometimes enhance this inherent selectivity.

Separation of Diastereomers: If stereocontrol cannot be achieved during the reaction, the resulting mixture of diastereomers can often be separated by chromatographic techniques.

The following table summarizes the key aspects of stereocontrol in the synthesis of C-branched this compound derivatives:

Stereocontrol StrategyPrinciple
Chiral AuxiliariesAn external chiral molecule directs the stereochemical outcome.
Catalyst ControlA chiral catalyst creates a chiral environment for the reaction.
Substrate ControlThe inherent chirality of the starting material influences the stereochemistry of the product.
Diastereomer SeparationPhysical separation of the product mixture.

Functionalization and Derivatization Strategies for this compound

The chemical scaffold of this compound, a member of the sugar lactone family, offers a versatile platform for a variety of functionalization and derivatization reactions. These transformations are key to synthesizing a diverse array of derivatives with potential applications in various fields of chemical and biological research. The strategic modification of this compound allows for the introduction of different functional groups and the construction of more complex molecular architectures, including heterocyclic systems, sulfur-containing analogs, protected intermediates for multi-step syntheses, and phosphorylated derivatives.

Reactions with Isocyanoacetates for Heterocyclic Formation

The reaction of lactones with isocyanoacetates provides a pathway for the synthesis of heterocyclic compounds. While direct studies on this compound with isocyanoacetates are not extensively documented, the known reactivity of related compounds allows for a proposed reaction scheme. The condensation of ethyl isocyanoacetate with thiono esters, for instance, is a known method for the synthesis of thiazoles. This reaction proceeds via the thioformylation of the metallated isocyanoacetate, followed by an intramolecular 1,1-addition of the resulting enethiol to the isonitrile group orgsyn.org.

In a potential application to this compound, the lactone's carbonyl group could first be converted to a thiocarbonyl (thiolactone). This intermediate could then react with ethyl isocyanoacetate in the presence of a base. The reaction would likely involve the formation of an intermediate by the addition of the isocyanoacetate to the thiocarbonyl, followed by cyclization and elimination to yield a thiazole-containing derivative. The specific conditions for such a reaction would need to be optimized, but it represents a plausible route to novel heterocyclic derivatives of this compound.

Table 1: Proposed Reaction for Heterocycle Formation

Reactant 1 Reactant 2 Proposed Product

Formation of Thiolactones and Other Sulfur-Containing Analogs

Thiolactones, where the endocyclic oxygen atom of a lactone is replaced by a sulfur atom, are an important class of sulfur-containing heterocyclic compounds. The conversion of lactones to thiolactones can be achieved using various thionating agents, with Lawesson's reagent being a prominent example organic-chemistry.orgwikipedia.orgnih.govchemicalbook.comchemeurope.com. Lawesson's reagent is known for its ability to efficiently thionate a wide range of carbonyl compounds, including ketones, esters, amides, and lactones organic-chemistry.orgwikipedia.orgnih.govchemeurope.com.

The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group of the lactone to form a thiaoxaphosphetane intermediate. This intermediate subsequently undergoes a cycloreversion to yield the desired thiolactone and a stable phosphorus-oxygen byproduct organic-chemistry.org. The reaction conditions are generally mild, and the reagent shows good functional group tolerance, making it a suitable choice for the thionation of this compound. The reaction rate is typically faster for ketones and amides compared to esters and lactones nih.gov.

Table 2: Thionation of Lactones using Lawesson's Reagent

Substrate Reagent Product

Preparation of Protected this compound Intermediates

In the multistep synthesis of complex molecules derived from this compound, the protection of its hydroxyl groups is often a necessary strategy to ensure regioselectivity in subsequent reactions. A common method for protecting diol functionalities is the formation of cyclic acetals, such as isopropylidene acetals (acetonides). This is typically achieved by reacting the sugar lactone with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst mdpi.comgoogle.com.

Table 3: Examples of Isopropylidene Protection of Sugar Lactones

Starting Material Reagents Protected Product
L-Ascorbic acid Acetone, Acid catalyst, Dehydrating agent 5,6-O-Isopropylidene-L-ascorbic acid google.com
D-Lyxono-1,4-lactone Acetone, 2,2-Dimethoxypropane, Sulfuric acid 2,3-O-Isopropylidene-D-lyxono-1,4-lactone mdpi.com

Synthesis of Phosphorylated Lactone Derivatives

The phosphorylation of sugar derivatives is a critical transformation for creating compounds with biological significance, as phosphorylated sugars are key intermediates in many metabolic pathways. The synthesis of phosphorylated this compound derivatives can be envisioned through the reaction of a protected lactone intermediate with a suitable phosphorylating agent.

Common phosphorylating agents include phosphoryl chlorides, such as diethyl chlorophosphate, which can react with free hydroxyl groups in the presence of a base to form phosphate esters nih.gov. The regioselectivity of the phosphorylation would be dictated by the availability of unprotected hydroxyl groups on the this compound ring. For example, using a 2,3-O-isopropylidene-L-allono-1,4-lactone would direct phosphorylation to the C5 and/or C6 hydroxyl groups. The development of kinase-like reactivity using catalytic methods for selective phosphorylation is also an area of active research researchgate.net.

Table 4: General Scheme for Phosphorylation

Substrate Reagent Product

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of L-Allono-1,4-lactone and Analogs

X-ray crystallographic analysis is the definitive method for establishing the relative stereochemistry of chiral centers within a molecule. For instance, in the case of 2-C-Methyl-D-allono-1,4-lactone, a derivative of the enantiomeric D-series, X-ray analysis firmly established the relative configuration at the newly formed quaternary carbon atom. iucr.orgiucr.org The absolute stereochemistry of such compounds is often known from their synthesis, for example, when a starting material with a known absolute configuration, like D-ribonolactone, is used. iucr.orgiucr.org This principle allows for the confident assignment of the L-configuration to this compound when synthesized from an L-sugar precursor.

The Kiliani-Fischer synthesis, a classical method for elongating carbohydrate chains, can produce epimeric products. X-ray crystallography has been crucial in distinguishing these isomers, such as in the synthesis of 2-C-methyl-D-arabinonolactone and its epimeric ribonolactone analog, where the relative stereochemistry of the cis-2,3-diol unit was confirmed crystallographically. iucr.org Similarly, the stereochemistry of a major lactone product from the Kiliani–acetonation sequence on D-psicose was unequivocally established through the X-ray structure of its benzyl (B1604629) ether derivative. iucr.org These examples underscore the reliability of X-ray diffraction in assigning both relative and absolute configurations in complex carbohydrate lactones. iucr.orgnih.gov

The crystal packing of sugar lactones is heavily influenced by a network of hydrogen bonds. nih.govmdpi.comnih.gov In the solid state, molecules are linked through extensive intermolecular hydrogen-bonding networks, which typically involve all hydroxyl groups and the carbonyl oxygen atom. nih.govnih.gov For example, the crystal structure of 2-C-Methyl-D-allono-1,4-lactone reveals layers of strongly hydrogen-bonded molecules, which form columns held together by zigzag chains and helical hydrogen-bonding networks. iucr.org

Both intermolecular and intramolecular hydrogen bonds are observed in the crystal structures of related sugar lactones, such as D-lyxono-1,4-lactone. mdpi.comnih.gov These interactions play a significant role in stabilizing the crystal lattice. mdpi.comnih.gov The analysis of these non-covalent interactions is further enhanced by computational tools like Hirshfeld surface analysis, which can visualize and quantify the strength of these interactions. nih.govmdpi.comnih.gov In some derivatives where strong hydrogen bond donors are absent, van der Waals forces become the primary mode of intermolecular contact. iucr.org

Table 1: Crystal Data for Selected Allono-1,4-lactone Analogs

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-C-Methyl-D-allono-1,4-lactoneC₇H₁₂O₆MonoclinicP2₁6.1521(5)7.5495(7)9.3055(8)98.501(5) iucr.org
2-C-Benzyloxymethyl-2,3:5,6-di-O-isopropylidene-D-allono-1,4-lactoneC₂₀H₂₆O₇MonoclinicP2₁10.3839(2)10.4574(2)19.0310(5)103.8061(9) iucr.org

The five-membered γ-lactone ring is not planar and adopts puckered conformations to minimize steric strain. The two most common conformations are the envelope (E) and twist (T) forms. X-ray diffraction studies on analogs provide precise information about the lactone ring conformation in the solid state. For example, L-rhamnono-1,4-lactone adopts an envelope conformation (E₃) slightly distorted toward a twist form (²T₃), while L-mannono-1,4-lactone shows a perfect E₃ envelope conformation. nih.gov The introduction of bulky substituents or additional fused rings can significantly alter this conformation. For instance, the formation of an O-isopropylidene derivative of D-lyxono-1,4-lactone forces the lactone ring into a ³E conformation. mdpi.com

While the solid-state conformation is well-defined, the conformation in solution can be more flexible, often existing as an equilibrium between different puckered forms. Spectroscopic techniques, particularly NMR, are used to deduce the preferred conformation in solution, which may or may not be the same as that observed in the crystal.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structural elucidation in solution. Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the relative stereochemistry of the hydroxyl and alkyl groups. For example, in D-lyxono-1,4-lactone, ¹H and ¹³C NMR spectra were used to confirm the structure and distinguish it from its δ-lactone isomer. mdpi.com

Infrared (IR) spectroscopy is used to identify functional groups. The most characteristic feature in the IR spectrum of a γ-lactone is the strong carbonyl (C=O) stretching absorption band, which typically appears at a high wavenumber (around 1760–1780 cm⁻¹), distinguishing it from the less strained six-membered δ-lactones (1735–1750 cm⁻¹). mdpi.com

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. scbt.com

Table 2: Spectroscopic Data for L-arabino-1,4-lactone (an epimer of this compound)

TechniqueData TypeObserved ValuesRef.
¹³C NMRChemical Shifts (δ, ppm) in CDCl₃Varies by carbon position spectrabase.com
IRAbsorption (cm⁻¹)C=O stretch characteristic of γ-lactone nih.gov
MSMolecular Weight148.11 g/mol (calculated) nih.gov

Computational Modeling of this compound Structures

Computational modeling serves as a valuable complement to experimental techniques. researchgate.net Molecular mechanics and quantum mechanics (like Density Functional Theory, DFT) calculations can be used to:

Predict the relative energies of different conformations of the lactone ring and side chain, helping to understand its flexibility and preferred shapes in different environments.

Simulate spectroscopic properties (e.g., NMR chemical shifts) to aid in the interpretation of experimental data.

Analyze intermolecular interactions, such as hydrogen bonding, complementing the information obtained from X-ray crystallography. nih.gov

Computational docking studies have been used to predict the binding of phosphorylated sugar lactones to enzymes, demonstrating the utility of these models in a biological context. researchgate.net Hirshfeld surface analysis, a computational tool, is frequently used to visualize and analyze intermolecular interactions in crystal structures obtained from X-ray diffraction. mdpi.comnih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Ring-Opening Reactions and Reactive Intermediates

The reactivity of L-Allono-1,4-lactone, like other aldonolactones, is characterized by its susceptibility to ring-opening reactions. These reactions proceed through the cleavage of the intramolecular ester bond, leading to various reactive intermediates. The cyclic structure of lactones can undergo such openings to yield intermediates that are pivotal for diverse synthetic pathways. scbt.com

A significant example of this reactivity is the reaction of aldonolactones with strong acids like hydriodic acid (HI). When subjected to 57% hydriodic acid at elevated temperatures (125°C), this compound undergoes a reduction and ring-opening process. cdnsciencepub.comcdnsciencepub.com This reaction yields γ-alkanolactones as major products, alongside monoiodo-n-alkanoic acids which are formed as reactive intermediates in the mixture. cdnsciencepub.comcdnsciencepub.com The interplay between these species involves ring-opening displacements, elimination-addition sequences, and rearrangements. cdnsciencepub.com The general process involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the iodide ion at the C-4 position, causing the lactone ring to open.

The stability of the resulting intermediates and the reaction conditions dictate the final product distribution. For instance, while γ-butyrolactone affords 4-iodobutanoic acid, the reaction with this compound leads primarily to the corresponding γ-alkanolactone, highlighting the influence of the polyhydroxyalkyl side chain on the reaction's course. cdnsciencepub.comcdnsciencepub.com

Stereochemical Control and Inversion Mechanisms

The stereochemistry of this compound plays a critical role in its reactivity and the stereochemical outcome of its reactions. scbt.com Controlling the configuration at its multiple chiral centers is a key challenge and objective in synthetic strategies involving this and related sugar lactones.

One powerful strategy for manipulating stereochemistry is through inversion mechanisms. Research has demonstrated that a "double inversion" procedure at the C-4 and C-5 stereocenters of a related sugar lactone, D-mannono-1,4-lactone, can be employed to afford the allono configuration. researchgate.net This tandem SN2 displacement process establishes that two stereocenters can be effectively inverted. researchgate.net Another approach involves the treatment of a lactone with piperidine, followed by mesylation-induced SN2-type O-alkylation, to achieve a one-pot inversion. researchgate.net

However, achieving complete stereochemical control is not always straightforward. For example, the introduction of nucleophiles like azide (B81097) or iodide at the C-2 position of related altrono- and allono-1,5-lactones, via the formation of a 2-O-triflate intermediate, often produces a mixture of C-2 epimers. grafiati.com This indicates that the stereochemical outcome depends heavily on the specific substrate and reaction conditions. The use of silyl (B83357) groups on adjacent stereogenic centers has also been explored as a method to induce highly diastereoselective attacks by electrophiles on related systems. iupac.org

Reactions with Nucleophiles and Electrophiles

The chemical behavior of this compound is largely defined by its reactions with nucleophiles and electrophiles. A nucleophile is a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com The lactone moiety contains an electrophilic carbonyl carbon, which is a primary site for nucleophilic attack. libretexts.org

Reactions with Nucleophiles: Nucleophiles attack the electron-deficient carbonyl carbon of the lactone ring. libretexts.org This can lead to a ring-opening substitution reaction. A prominent example is the reaction with hydriodic acid, where the iodide ion acts as the nucleophile. cdnsciencepub.comcdnsciencepub.com The reaction with 57% HI at 125°C results in the formation of γ-alkanolactones and monoiodo-n-alkanoic acids. cdnsciencepub.com In these reactions, an interplay of ring-opening displacements, eliminations, and additions occurs. cdnsciencepub.com Similarly, other nucleophiles such as amines can react with lactones to yield ring-opened products, specifically amides. wikipedia.org

Reactions with Electrophiles: While the lactone ring itself is generally electron-poor, the oxygen atoms possess lone pairs that can exhibit nucleophilicity, and the hydroxyl groups on the side chain can also react with electrophiles. Electrophilic attack on related alkene systems adjacent to a stereogenic center can be highly diastereoselective, a principle that can be extended to functionalized lactones. iupac.org Halolactonization, where an alkene is attacked by a halogen (an electrophile), is a classic method for lactone synthesis and demonstrates the interaction of an electrophile with a molecule containing both a double bond and a carboxylic acid. wikipedia.org

A summary of representative reactions is provided in the table below.

Reactant TypeExample ReagentSite of Attack on LactoneResulting Product Type
NucleophileHydriodic Acid (HI)Carbonyl CarbonRing-opened iodo-n-alkanoic acid / γ-Alkanolactone
NucleophileAmines (R-NH₂)Carbonyl CarbonRing-opened amide
ElectrophileHalogens (e.g., I₂)Alkene precursorHalogenated lactone

Equilibrium Considerations between 1,4- and 1,5-Lactone Forms

In aqueous solutions, aldonic acids and their lactones typically exist in a dynamic equilibrium. This equilibrium involves the open-chain hydroxy acid and its cyclic ester forms, primarily the five-membered γ-lactone (1,4-lactone) and the six-membered δ-lactone (1,5-lactone). scispace.comsrce.hr L-Allonic acid, the precursor to this compound, is part of such an equilibrium. google.com

The position of this equilibrium is influenced by several factors, including temperature, solvent, and the specific configuration of the sugar acid. Generally, the five-membered 1,4-lactone is the major product formed during dehydrative cyclization, especially at higher temperatures. google.com However, studies on various aldonolactones suggest that the six-membered 1,5-lactones are often more thermodynamically stable or show higher inhibitory activity in biological systems. scispace.comsrce.hr The instability of some 1,5-lactones can lead to their spontaneous conversion to the more stable 1,4-lactone form. nih.govcardiff.ac.uk This interconversion is a crucial aspect of their chemistry, as the reactivity and biological activity can differ significantly between the two isomeric forms. srce.hr

Investigation of Catalytic Processes

Catalysis plays a vital role in mediating reactions involving this compound and other sugar lactones, enabling transformations under milder conditions and with greater selectivity.

Enzymatic Catalysis: Enzymes, particularly lactonases, are highly specific catalysts for the hydrolysis of lactone rings. For example, a member of the amidohydrolase superfamily from Burkholderia multivorans has been identified as a lactonase capable of hydrolyzing various sugar lactones. nih.gov While its primary substrate was identified as L-fucono-1,4-lactone, it also showed activity towards other structurally related lactones. nih.gov Such enzymes facilitate the ring-opening of lactones under physiological conditions. nih.gov

Chemical Catalysis: Various chemical catalysts are employed in the synthesis and transformation of lactones.

Oxidation Catalysis: The synthesis of aldonolactones from the corresponding sugars can be achieved through catalytic oxidation. A heterogeneous catalyst, such as Palladium-Bismuth on carbon (Pd-Bi/C), has been used for the direct oxidation of D-sugars with molecular oxygen to yield the lactone. researchgate.net

Acid/Base Catalysis: Ring-opening reactions are often catalyzed by acids or bases. Brønsted acids can catalyze the methanolysis of lactones, providing a method to study their propensity for ring-opening. nih.gov

Metal-Catalyzed Reactions: Palladium(0) catalysts have been utilized in coupling reactions involving lactone-containing synthons for the synthesis of complex molecules. nih.gov

The table below summarizes some catalytic processes relevant to aldonolactones.

Catalyst TypeSpecific Catalyst ExampleProcess
BiocatalystLactonase (Amidohydrolase Superfamily)Hydrolysis (Ring-Opening)
HeterogeneousPalladium-Bismuth on Carbon (Pd-Bi/C)Oxidation of sugars to lactones
HomogeneousPalladium(0) complexesCarbon-Carbon bond formation

Biological Relevance and Enzymatic Studies

of L-Allono-1,4-lactone

This compound is a key biochemical reagent utilized in glycobiology, a field that investigates the structure, synthesis, and biology of sugars (glycans). ku.eduwikipedia.orgrsc.org This area of study encompasses carbohydrate chemistry, the enzymatic processes of glycan formation and degradation, the recognition between proteins and glycans, and the functions of glycans within biological systems. ku.eduwikipedia.org The insights gained from glycobiology have strong connections to basic research, biotechnology, and biomedicine. ku.eduwikipedia.orgrsc.org

Role in Carbohydrate Chemistry and Glycan Biology

This compound, a type of sugar lactone, serves as a valuable tool in carbohydrate chemistry. Aldonolactones are derived from the oxidation of the aldehyde group in an aldose to form an aldonic acid, which then undergoes internal esterification (dehydrative cyclization) to form a lactone ring. researchgate.net this compound is specifically formed from L-allonic acid. researchgate.net

The synthesis of this compound is a subject of interest in carbohydrate chemistry. For instance, an efficient synthesis of this compound has been developed starting from D-mannono-1,4-lactone. mdpi.comconicet.gov.ardntb.gov.ua This process involves a key step of "double inversion" at the C-4 and C-5 stereocenters of the D-mannono-1,4-lactone to achieve the L-allono configuration. conicet.gov.ardntb.gov.ua Such synthetic routes are crucial for producing enantiomerically pure carbohydrate scaffolds for further research and development. sigmaaldrich.com

In the broader context of glycan biology, this compound and other sugar lactones are used to study the metabolic pathways of carbohydrates. nih.gov For example, L-galactono-1,4-lactone is a known intermediate in the biosynthesis of ascorbic acid (Vitamin C) in plants. nih.govnih.gov While this compound is not directly involved in that specific pathway, its structural similarity to other biologically active lactones makes it a useful compound for probing various enzymatic and cellular processes involving glycans.

Protein-Glycan Recognition Studies

Protein-glycan interactions are fundamental to many cellular processes, including cell-cell recognition, immune responses, and host-pathogen interactions. conicet.gov.ardiva-portal.org The study of these interactions is a cornerstone of glycobiology. While direct studies detailing the use of this compound in specific protein-glycan recognition assays are not prevalent in the reviewed literature, its role as a glycosidase inhibitor is indirectly relevant.

Glycosidases are enzymes that cleave glycan chains, and their activity is often a key part of processes that are regulated by protein-glycan recognition. By using inhibitors like this compound, researchers can modulate the activity of these enzymes and observe the downstream effects on cellular recognition events. The ability of aldonolactones to mimic the transition state of glycoside hydrolysis makes them powerful tools for studying the active sites of glycosidases, which are themselves glycan-binding proteins. nih.gov This inhibitory action allows for the controlled study of glycan processing, which in turn influences how proteins recognize and interact with specific glycan structures on cell surfaces and other proteins. rsc.org

Enzyme Inhibition Studies

The inhibitory properties of this compound and related compounds against various enzymes are a significant area of research. These studies provide insight into enzyme mechanisms and can lead to the development of new therapeutic agents.

Inhibition of Glycosidases and Related Enzymes

Aldonolactones are widely recognized as potent and specific competitive inhibitors of glycosidases, the enzymes responsible for hydrolyzing glycosidic bonds. nih.gov The inhibitory power of these lactones is attributed to their conformational similarity to the transition state of the enzyme-catalyzed hydrolysis of pyranosides. nih.gov this compound has been identified as a target molecule for the development of glycosidase inhibitors. rsc.org Its inhibitory mechanism may involve the formation of hydrogen bonds with the active site of the enzyme, preventing the transfer of glucose from a substrate and thus inhibiting enzyme activity. rsc.org

Research has also explored derivatives of aldonolactones as glycosidase inhibitors. For example, various 1,4-dideoxy-1,4-iminohexitols with D- and L-allo configurations, which can be synthesized from aldonolactones, have been evaluated as potential glycosidase inhibitors. mdpi.com

Table 1: Aldonolactones and Their Role in Enzyme Inhibition
Compound/ClassTarget Enzyme(s)Role/ActivitySource(s)
AldonolactonesGlycosidasesPotent, competitive inhibitors. Mimic the transition state of glycoside hydrolysis. nih.gov
This compoundGlycosidasesTarget molecule for glycosidase inhibitors. rsc.org
D-Allono-1,4-lactoneMaltase, TransglucosylaseInhibitor.
1,4-dideoxy-1,4-iminohexitols (derived from aldonolactones)GlycosidasesEvaluated as potential inhibitors. mdpi.com

Modulation of Maltase and Transglucosylase Activity by Related Lactones

While specific data on this compound's effect on maltase and transglucosylase is limited, studies on its stereoisomer, D-Allono-1,4-lactone, have shown inhibitory activity against these enzymes. Maltase is a crucial enzyme in the digestion of starch and glycogen, while transglucosylase is involved in other glucose conversion pathways. Inhibition of these enzymes is a strategy for managing conditions like type 2 diabetes by controlling starch digestion and glucose release.

The activity of related lactones further illustrates this principle. For instance, glucono-delta-lactone is known to inhibit acid α-glucosidase, which possesses both maltase and glucoamylase activity. The study of various inhibitors, including naturally occurring sulfonium-ion compounds that are structurally different but functionally related as glycosidase inhibitors, demonstrates that the different subunits of key digestive enzymes like maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) can be differentially inhibited. This selective inhibition offers a refined approach to controlling carbohydrate metabolism.

Potential as Inhibitors of Specific Biological Targets (e.g., HIV-1 Protease)

The search for novel enzyme inhibitors is a constant effort in drug discovery. HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), and its inhibition is a cornerstone of antiretroviral therapy. wikipedia.orgmdpi.com HIV protease inhibitors are typically peptide-like molecules that competitively block the enzyme's active site, preventing the maturation of new, infectious virus particles. wikipedia.org

While there is no direct evidence in the reviewed literature of this compound being tested as an HIV-1 protease inhibitor, the chemical nature of lactones and the use of carbohydrates as scaffolds in drug design suggest this as a potential area of investigation. Researchers have successfully used carbohydrates as chiral starting materials to synthesize novel HIV-1 protease inhibitors. Furthermore, other classes of lactones, such as the dihydropyrone ring in the non-peptidic inhibitor Tipranavir, are known to interact with the HIV-1 protease. The established role of various lactones as enzyme inhibitors, combined with the urgent need for new and diverse HIV therapies to combat drug resistance, makes the exploration of sugar lactones like this compound a plausible avenue for future research. mdpi.com

Role in Ascorbate (B8700270) Biosynthesis Pathways

Ascorbic acid (AsA, Vitamin C) is a vital antioxidant and enzymatic cofactor in plants and animals. nih.gov Its biosynthesis occurs through distinct pathways in different kingdoms of life. In animals, the pathway proceeds from D-glucose via L-gulono-1,4-lactone (L-GulL). nih.govtargetmol.com In contrast, plants primarily utilize the well-characterized D-mannose/L-galactose pathway, also known as the Smirnoff-Wheeler pathway. nih.govresearchgate.net This pathway culminates in the oxidation of L-galactono-1,4-lactone (L-GalL) to ascorbic acid. nih.govresearchgate.net While L-GalL and L-GulL are the two established immediate precursors for ascorbate synthesis in plants, other routes involving myo-inositol and L-gulose have also been proposed, converging on these final lactone intermediates. nih.gov L-gulono-1,4-lactone serves as the substrate for the terminal enzyme L-gulono-1,4-lactone oxidoreductase, which is central to the biosynthesis of L-ascorbic acid. targetmol.comselleckchem.commedchemexpress.com

Substrate Specificity of Aldonolactone Oxidoreductases (GulLO, GLDH)

The enzymes that catalyze the final step of ascorbate biosynthesis, L-gulono-1,4-lactone oxidase (GulLO) and L-galactono-1,4-lactone dehydrogenase (GLDH), exhibit significant substrate specificity. nih.gov

L-galactono-1,4-lactone dehydrogenase (GLDH): The GLDH enzyme from Arabidopsis thaliana utilizes L-galactono-1,4-lactone and, to a lesser extent, L-gulono-1,4-lactone as substrates. uniprot.org However, it does not act on D-galactono-1,4-lactone, D-gulono-1,4-lactone, or L-mannono-1,4-lactone, indicating a strict stereochemical requirement. uniprot.org

L-gulono-1,4-lactone oxidase (GulLO): Studies on a recombinant GulLO from Arabidopsis (AtGulLO5) revealed an absolute specificity for L-gulono-1,4-lactone (L-GulL) as its substrate. nih.gov This exclusivity distinguishes it from both plant GLDH and mammalian GulLO enzymes. nih.gov Animal GulLOs show a preference for L-GulL but can also oxidize L-GalL at a significant rate. nih.gov

In contrast, some fungal enzymes display broader specificity. The D-arabinono-1,4-lactone oxidase (ALO1) from Candida albicans can oxidize L-galactono-1,4-lactone, L-xylono-1,4-lactone, and L-gulono-1,4-lactone, in addition to its primary substrate, D-arabinono-1,4-lactone. uniprot.org There is no specific data in the reviewed literature regarding the activity of these enzymes on this compound.

Molecular Mechanisms of Ascorbate Synthesis Regulation

The regulation of ascorbic acid synthesis is complex, occurring at multiple levels to maintain cellular homeostasis. In plants, this includes post-transcriptional controls. For instance, it has been proposed that ascorbate synthesis via the L-gulose pathway is regulated at the post-transcriptional level by limiting the availability of the GulLO enzyme. nih.gov

Furthermore, the terminal enzyme of the primary plant pathway, GLDH, has a structural role beyond its catalytic function. In Arabidopsis thaliana, GLDH is physically associated with the mitochondrial respiratory chain, where it forms part of several subcomplexes of complex I. nih.gov This association suggests a role for GLDH in the assembly and stability of complex I, linking ascorbate biosynthesis directly to mitochondrial function. nih.gov Specific molecular mechanisms involving this compound in the regulation of ascorbate synthesis have not been documented.

Enzymatic Hydrolysis of Sugar Lactones by Amidohydrolases

Amidohydrolases are a superfamily of enzymes capable of hydrolyzing a variety of substrates, including sugar lactones. A notable example is the enzyme BmulJ_04915 from Burkholderia multivorans, which has been shown to hydrolyze a range of sugar lactones. nih.govresearchgate.net This enzyme demonstrated the highest activity with L-fucono-1,4-lactone. nih.govresearchgate.net The research did not include this compound among the tested substrates.

The kinetic parameters for the hydrolysis of various sugar lactones by BmulJ_04915 are detailed below. nih.gov

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
L-Fucono-1,4-lactone 1401.41.0 x 10⁵
D-Arabino-1,4-lactone 3.30.93.7 x 10³
L-Xylono-1,4-lactone 1.51.11.4 x 10³
D-Lyxono-1,4-lactone 0.11> 10-
L-Galactono-1,4-lactone 0.04> 10-

Immunosuppressive and Growth Inhibitory Activities of Related Aldonolactones

Aldonolactones have been investigated for their biological activities, including growth inhibition. A study using the Avena (oat) coleoptile section test screened a number of aldonolactones for their ability to inhibit plant growth. srce.hrscispace.com The results indicated that most of the tested lactones exhibited inhibitory activity. srce.hr Notably, D-Allono-1,5-lactone was among the compounds that showed growth inhibition. scispace.com

The growth inhibitory effects of various aldonolactones are summarized in the table below. scispace.com

CompoundConcentration (M)% Inhibition
D-Allono-1,5-lactone 2 x 10⁻²27.5
D-Glucono-1,4-lactone 2 x 10⁻²34.0
D-Galactono-1,4-lactone 2 x 10⁻²22.0
D-Xylono-1,4-lactone 2 x 10⁻²36.0
L-Arabono-1,4-lactone 2 x 10⁻²29.0
D-Lyxono-1,4-lactone 2 x 10⁻²31.0
L-Mannono-1,4-lactone 2 x 10⁻²27.0
D-Ribono-1,4-lactone 2 x 10⁻²0
L-Galactono-1,4-lactone 2 x 10⁻²0

In a broader context, other more complex lactones derived from natural sources have demonstrated immunosuppressive properties. For example, discodermolide, a polyhydroxylated lactone isolated from a marine sponge, was identified as a potent immunosuppressive compound in in-vitro studies. sfu.ca

Broader Pharmacological Potential of Lactone Scaffolds

The lactone ring is a recurring structural motif in a vast number of natural products and serves as a versatile scaffold in medicinal chemistry and drug discovery. researchgate.netmdpi.com The inherent chemical features of the lactone ring allow for diverse functionalization, making it a valuable starting point for the synthesis of new therapeutic agents. researchgate.net

The utility of these scaffolds is demonstrated by the wide range of biological activities they can confer. Natural products containing lactone moieties have been developed or investigated as antimalarial, anticancer, and antibacterial drugs. sfu.camdpi.com The scaffold diversity within collections of natural products is considered crucial for exploring new biological functions and identifying novel mechanisms of action. mdpi.com The development of synthetic methodologies to create and modify lactone-containing molecules, such as nucleoside analogues and macrocycles, remains an active area of research aimed at producing new, potent, and selective drugs for a variety of diseases. sfu.canih.gov Fibrous scaffolds loaded with therapeutic agents, which can include lactone-containing compounds, are also being explored for biomedical applications like tissue regeneration and targeted drug delivery. nih.gov

Applications in Advanced Chemical Synthesis and Drug Discovery

L-Allono-1,4-lactone as a Chiral Starting Material for Rare Sugar Synthesis

This compound serves as a crucial chiral precursor in the synthesis of rare L-sugars, which are monosaccharides that are not abundant in nature but often possess significant biological activities. The defined stereochemistry of this compound allows for the controlled construction of complex sugar molecules with specific configurations. An efficient synthesis of this compound itself has been developed from the more readily available 2,3:5,6-di-O-isopropylidene-d-mannono-1,4-lactone, making it a more accessible building block for these intricate synthetic endeavors.

The strategic manipulation of the hydroxyl groups and the lactone ring of this compound enables chemists to introduce various functionalities and to alter the stereochemistry at specific positions, leading to the formation of rare L-hexoses. For instance, its structure is amenable to reactions such as reductions, oxidations, and nucleophilic additions, which are fundamental transformations in carbohydrate chemistry. The synthesis of L-glucose, an unnatural sugar, has been achieved from D-gulono-1,4-lactone, a compound structurally related to this compound, highlighting the utility of this class of compounds in accessing rare monosaccharides. nih.govsci-hub.se

Scaffold for L-Nucleoside-Based Pharmaceutical Compounds

L-nucleosides, which are enantiomers of the naturally occurring D-nucleosides, represent an important class of therapeutic agents, particularly as antiviral and anticancer drugs. nih.gov this compound provides a valuable scaffold for the synthesis of these L-nucleoside analogues. The sugar moiety of a nucleoside plays a critical role in its biological activity and metabolic stability. By using this compound as the starting material, chemists can construct the L-sugar component of the nucleoside with the correct stereochemistry.

The synthesis typically involves the modification of the lactone, followed by the coupling of a nucleobase to the anomeric carbon of the resulting L-sugar derivative. The inherent chirality of this compound ensures the formation of the desired L-enantiomer of the final nucleoside product. This approach allows for the creation of a diverse range of L-nucleoside analogues with modified sugar backbones, which can be screened for enhanced therapeutic properties and reduced toxicity.

Precursor for Branched Sugar Mimics and Glycomimetics

Glycomimetics are molecules that mimic the structure and function of carbohydrates and are of great interest in drug discovery for their potential to interfere with carbohydrate-mediated biological processes. This compound serves as a precursor for the synthesis of branched sugar mimics and other glycomimetics. Branched-chain sugars, where a carbon substituent is present on the main sugar chain, are components of various natural products with important biological activities.

The chemical reactivity of the lactone ring in this compound allows for the introduction of carbon branches at specific positions. For example, the addition of organometallic reagents to the lactone carbonyl can generate branched-chain sugars. Furthermore, the hydroxyl groups of this compound can be selectively protected and manipulated to build complex glycomimetic structures. The synthesis of structurally diverse glycomimetics from sugar lactones provides access to novel compounds that can be used to probe and modulate the function of carbohydrate-binding proteins.

Development of Novel Peptide Mimetics and Foldamers

While direct evidence for the use of this compound in the development of peptide mimetics and foldamers is not extensively documented, the use of carbohydrate scaffolds in this area of research is a growing field. Carbohydrates offer a rigid and stereochemically defined framework for the spatial arrangement of peptide-like side chains, leading to the creation of novel secondary structures.

Given its defined stereochemistry and multiple functionalization points, this compound has the potential to serve as a scaffold for the synthesis of peptide mimetics. The hydroxyl groups could be converted to amino groups or other functionalities to which amino acid side chains could be attached. The resulting molecules could adopt unique folded conformations (foldamers) and mimic the structure and function of natural peptides, potentially leading to new therapeutic agents with improved stability and bioavailability.

Reference Standards in Pharmaceutical Research

In pharmaceutical research and quality control, well-characterized reference standards are essential for the accurate identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their impurities. nih.govveeprho.com this compound is commercially available as a high-purity chemical and is used as a reference standard in various analytical applications. who.int

Future Research Directions and Emerging Paradigms

Exploring Novel Enzymatic Biotransformations for Stereospecific Synthesis

The precise three-dimensional arrangement of atoms in a molecule is critical to its biological function, making stereospecific synthesis a paramount challenge. Enzymatic biotransformations offer a powerful solution, providing high stereoselectivity under mild reaction conditions. Future research will likely focus on identifying and engineering enzymes for the efficient synthesis of L-Allono-1,4-lactone.

Key research initiatives would involve screening diverse enzyme libraries, particularly alcohol dehydrogenases (ADHs) and other oxidoreductases, for their ability to catalyze the target transformation. nih.gov Enzymes such as L-gulono-1,4-lactone oxidase and dehydrogenase, which are involved in the biosynthesis of vitamin C precursors, serve as important precedents for this type of lactone synthesis. unipv.itnih.gov For example, the oxidation of a corresponding alditol or the reduction of a γ-keto acid precursor could be targeted. Two-step enzymatic cascades, which have been successfully used to create other complex chiral molecules, represent a promising strategy. csic.es

Table 1: Potential Enzyme Classes for this compound Synthesis

Enzyme ClassPrecursor TypeReaction TypePotential Advantage
Alcohol Dehydrogenase (ADH)PolyolRegioselective OxidationHigh stereoselectivity in creating the carbonyl for lactonization.
Lactone Dehydrogenase/OxidaseL-AlloseIntramolecular Cyclization/OxidationDirect conversion from the parent sugar.
Baeyer-Villiger MonooxygenasesCyclic KetoneOxidative Ring ExpansionPotential for novel synthetic routes from different starting materials.
Esterases/LipasesHydroxy EsterIntramolecular TransesterificationHigh efficiency in the final lactonization step.

These enzymatic methods are anticipated to produce this compound with high enantiomeric purity, which is essential for subsequent biological and medicinal studies.

Advanced Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

While this compound itself is a subject of interest, its derivatives may hold enhanced or entirely new biological activities. medchemexpress.com Advanced Structure-Activity Relationship (SAR) studies are crucial for systematically exploring how modifications to the lactone's structure affect its biological function. Such studies are fundamental in the field of drug discovery and have been used to optimize molecules like adenosine (B11128) receptor agonists. nih.gov

A forward-looking SAR study on this compound would involve the synthesis of a focused library of derivatives. Modifications would target the hydroxyl groups, converting them into esters, ethers, or replacing them with other functional groups like amines or halogens. Each derivative would then be screened in a panel of biological assays to assess activities such as antimicrobial, anti-inflammatory, or anticancer effects, properties that have been identified in other γ-lactones. mdpi.com The resulting data would allow researchers to build a comprehensive SAR model, guiding the rational design of more potent and selective bioactive compounds.

Table 2: Hypothetical SAR Study Outline for this compound Derivatives

Position of ModificationType of ModificationRationaleDesired Outcome
C2-HydroxylEsterification with various acyl groupsModulate lipophilicity and hydrogen bondingImproved cell permeability and target binding.
C3-HydroxylInversion of stereochemistryProbe importance of specific 3D orientation for activityDetermine key pharmacophore elements.
C5-HydroxylAlkylation to form ether derivativesIncrease metabolic stabilityLonger duration of biological effect.
C6-HydroxylReplacement with azido (B1232118) or amino groupsIntroduce new interaction points (H-bonding, ionic)Enhanced target affinity and selectivity.

Computational Chemistry in Predicting this compound Reactivity and Interactions

Computational chemistry provides powerful predictive tools that can significantly accelerate experimental research by offering insights into molecular properties and interactions. tau.ac.ilstanford.edu Applying these methods to this compound can help elucidate its intrinsic chemical reactivity and predict its behavior in biological systems.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to calculate electron distribution, predict sites susceptible to nucleophilic or electrophilic attack, and determine the energetics of potential reaction pathways. univie.ac.at This is crucial for understanding the stability of the lactone ring and the reactivity of its hydroxyl groups. Furthermore, molecular dynamics (MD) simulations and docking studies can model how this compound and its derivatives interact with specific protein targets, such as enzyme active sites. cuhk.edu.cn These simulations can predict binding affinities and orientations, providing a rational basis for designing derivatives with improved biological activity and guiding SAR studies.

Table 3: Application of Computational Methods to this compound Research

Computational MethodResearch QuestionPredicted Outcome
Density Functional Theory (DFT)What are the most reactive sites on the molecule?Maps of electrostatic potential and frontier molecular orbitals.
Molecular DockingHow does this compound bind to a target enzyme?Preferred binding poses and estimated binding energy.
Molecular Dynamics (MD)How stable is the ligand-protein complex over time?Information on conformational changes and interaction stability.
QM/MM (Quantum/Molecular Mechanics)What is the mechanism of an enzyme-catalyzed reaction involving the lactone?Detailed energy profile of the reaction pathway within the enzyme active site.

Development of this compound-Based Probes for Glycobiological Pathways

Glycobiology, the study of the structure and function of sugars (glycans), often relies on molecular probes to visualize and track saccharides through complex biological pathways. tocris.com this compound, as a sugar derivative, is an ideal candidate for development into such a probe.

The strategy involves chemically modifying the lactone with a "reporter" group that is not naturally found in cells, such as an azide (B81097) or an alkyne. This modified lactone can then be introduced to cells, where it may be metabolized and incorporated into larger glycoconjugates. Using bioorthogonal chemistry—specifically, reactions like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition—the reporter group can be tagged with a fluorescent dye or an affinity label. tocris.com This allows for the visualization and isolation of the biomolecules that have incorporated the lactone, providing invaluable insights into its metabolic fate and biological roles.

Scalable and Sustainable Synthetic Methodologies

For any compound to move from a research curiosity to a widely used tool or therapeutic, its synthesis must be both scalable and sustainable. Future research must therefore address the development of manufacturing processes for this compound that are efficient, cost-effective, and environmentally friendly.

While classical organic synthesis methods, such as the oxidation of D-lyxose with bromine water to produce D-lyxono-1,4-lactone, provide a foundational route, they often involve hazardous reagents and generate significant waste. mdpi.com Greener alternatives are highly sought after. Biocatalytic routes, as discussed in section 7.1, are inherently more sustainable. Optimizing these processes for industrial scale, for instance by using immobilized enzymes in continuous flow reactors, is a key research goal. Additionally, emerging technologies like electrosynthesis, which uses electricity to drive chemical reactions, offer a metal-free and sustainable alternative for key synthetic steps. rsc.org A successful gram-scale synthesis of a related compound, D-allal, from D-allono-1,4-lactone highlights that scalable processes for these types of molecules are achievable. researchgate.net

Q & A

Basic: What is the metabolic role of L-Allono-1,4-lactone in ascorbic acid biosynthesis?

Answer:
this compound is a critical intermediate in the L-galactose pathway for vitamin C (ascorbic acid) biosynthesis. It serves as the direct substrate for L-gulono-1,4-lactone oxidase (GULO), which catalyzes its oxidation to ascorbic acid in non-primate species. Experimental validation involves measuring enzymatic activity using spectrophotometric assays (e.g., monitoring H₂O₂ production) and genetic silencing of GULO to confirm pathway dependency .

Methodological Note:

  • Enzyme Activity Assay: Use purified GULO with this compound (1–10 mM) in phosphate buffer (pH 7.4), and quantify H₂O₂ via horseradish peroxidase-coupled Amplex Red fluorescence .
  • Genetic Validation: CRISPR/Cas9 knockout of GULO in model organisms (e.g., mice) results in ascorbate dependency, confirming the lactone’s metabolic role .

Basic: How is this compound structurally characterized in research settings?

Answer:
Structural characterization employs:

  • NMR Spectroscopy: Assign peaks for lactone ring protons (e.g., δ 4.3–5.0 ppm for anomeric protons) and confirm stereochemistry via coupling constants .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects [M+H]⁺ at m/z 179.1 (C₆H₁₀O₆) with fragmentation patterns verifying the lactone ring .
  • Specific Rotation: Polarimetry confirms enantiomeric purity (e.g., [α]²³D = +54.8° in water) .

Quality Control:
HPLC purity ≥95% (C18 column, 0.1% H₃PO₄ mobile phase, UV detection at 210 nm) is standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.